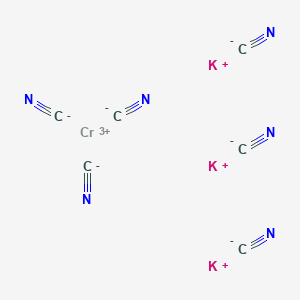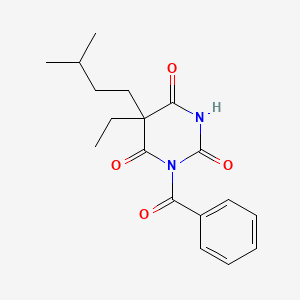
3,6-二甲基哌嗪-2,5-二酮
描述
科学研究应用
3,6-Dimethylpiperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its stability and biocompatibility.
Industry: It is used in the production of polymers and other industrial chemicals
作用机制
Mode of Action
It is known that it has a basic nature and can act as a neutralizing agent for acidic substances . It can also undergo electrophilic addition and substitution reactions . Under certain reaction conditions, it can be reduced to the corresponding alcohol compound .
Pharmacokinetics
It is known that the compound has a low solubility in water but can dissolve well in organic solvents such as ethanol, ether, and dimethylformamide . This suggests that its bioavailability may be influenced by the choice of solvent or delivery method.
Action Environment
The action, efficacy, and stability of 3,6-Dimethylpiperazine-2,5-dione can be influenced by various environmental factors. For instance, its solubility and reactivity can be affected by the pH and temperature of the environment . Additionally, the presence of other substances in the environment can influence its reactivity and the outcomes of its reactions .
生化分析
Biochemical Properties
3,6-Dimethylpiperazine-2,5-dione plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with peptidases, which are enzymes that break down peptides into amino acids. The compound can act as a substrate for these enzymes, leading to its hydrolysis and subsequent release of its constituent amino acids. Additionally, 3,6-Dimethylpiperazine-2,5-dione can form complexes with metal ions, which can influence its reactivity and interactions with other biomolecules .
Cellular Effects
3,6-Dimethylpiperazine-2,5-dione has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, 3,6-Dimethylpiperazine-2,5-dione can affect cellular metabolism by altering the activity of metabolic enzymes, which can impact the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 3,6-Dimethylpiperazine-2,5-dione involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Additionally, 3,6-Dimethylpiperazine-2,5-dione can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6-Dimethylpiperazine-2,5-dione can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 3,6-Dimethylpiperazine-2,5-dione is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 3,6-Dimethylpiperazine-2,5-dione vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses. At high doses, 3,6-Dimethylpiperazine-2,5-dione can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing harm .
Metabolic Pathways
3,6-Dimethylpiperazine-2,5-dione is involved in various metabolic pathways. It can be metabolized by specific enzymes, leading to the formation of intermediate compounds that can further participate in biochemical reactions. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, which can impact the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of 3,6-Dimethylpiperazine-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of 3,6-Dimethylpiperazine-2,5-dione can affect its overall activity and function, as its accumulation in certain areas can enhance its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 3,6-Dimethylpiperazine-2,5-dione is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, 3,6-Dimethylpiperazine-2,5-dione may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can impact metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions: 3,6-Dimethylpiperazine-2,5-dione can be synthesized through the cyclization of dipeptides. One common method involves the use of benzyloxycarbonyl-protected alanine and methyl glycinate as starting materials. The reaction proceeds through a series of steps including hydrogenolysis and cyclization in the presence of acetic acid .
Industrial Production Methods: Industrial production of 3,6-Dimethylpiperazine-2,5-dione typically involves the reduction of metallic sodium followed by cyclization reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
化学反应分析
Types of Reactions: 3,6-Dimethylpiperazine-2,5-dione undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: It can be reduced to form alcohol derivatives under specific conditions.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and other electrophiles are used under controlled conditions.
Major Products: The major products formed from these reactions include diketones, alcohol derivatives, and substituted piperazine derivatives .
相似化合物的比较
- 2,5-Piperazinedione, 3,6-dimethyl-
- 3,6-Dimethyl-2,5-piperazinedione
- Alanine anhydride
- 3,6-Dimethyldiketopiperazine
Uniqueness: 3,6-Dimethylpiperazine-2,5-dione is unique due to its specific structural features and stability. It has a higher melting point and better solubility in organic solvents compared to its analogs. These properties make it particularly useful in various industrial and research applications .
属性
IUPAC Name |
3,6-dimethylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWISPHBAYBECQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971681 | |
| Record name | 3,6-Dimethyl-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5625-46-7 | |
| Record name | 3,6-Dimethyl-2,5-piperazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5625-46-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Dimethyl-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dimethylpiperazine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding 3,6-dimethylpiperazine-2,5-dione in natural sources like Ulva lactuca L. and Nigrospora sphaerica?
A1: The presence of 3,6-dimethylpiperazine-2,5-dione in both a marine alga [Ulva lactuca L. []] and a marine fungus [Nigrospora sphaerica []] suggests a potentially widespread distribution of this compound in nature. This discovery warrants further investigation into its ecological roles and potential biological activities.
Q2: How does the structure of 3,6-dimethylpiperazine-2,5-dione relate to its potential use as a skin permeation enhancer?
A2: The structure of 3,6-dimethylpiperazine-2,5-dione shares similarities with (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione (alaptide), a known skin permeation enhancer []. Researchers found that 3,6-dimethylpiperazine-2,5-dione significantly increased the permeation of theophylline through pig skin in vitro, highlighting its potential for transdermal drug delivery applications [].
Q3: Can 3,6-dimethylpiperazine-2,5-dione be used as a marker for identifying decomposed fingerprints?
A3: Research suggests that 3,6-dimethylpiperazine-2,5-dione, formed from the thermal degradation of alanine, shows promise as a potential indicator for decomposed fingerprints []. Its presence in pyrolyzed fingerprint residue suggests it could be a target for developing new reagents for latent fingerprint development, especially in cases where conventional methods are ineffective due to heat exposure.
Q4: What are the known spectroscopic characteristics of 3,6-dimethylpiperazine-2,5-dione?
A4: While the provided abstracts don't provide specific spectroscopic data, it's important to note that researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to characterize and identify 3,6-dimethylpiperazine-2,5-dione [, ]. These techniques provide valuable information about the compound's structure and molecular weight.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,8-Dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane](/img/structure/B1208317.png)
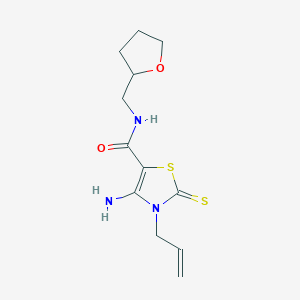
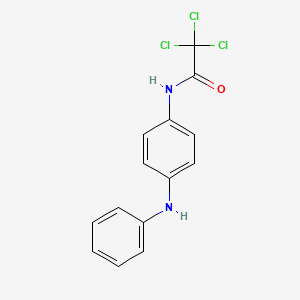

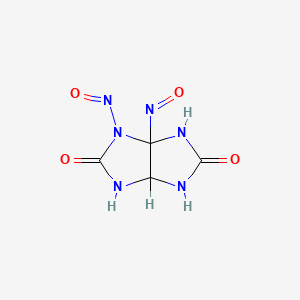
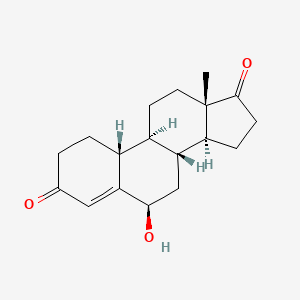

![2-(Hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B1208328.png)



